3-Ethoxy-4,5-dimethoxyphenethylamine
Description
Structure
3D Structure
Properties
CAS No. |
90132-31-3 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 |
IUPAC Name |
2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-4-16-11-8-9(5-6-13)7-10(14-2)12(11)15-3/h7-8H,4-6,13H2,1-3H3 |
InChI Key |
HNBAVLIQFTYMAX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OC)OC)CCN |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC)OC)CCN |
Other CAS No. |
90132-31-3 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies
Strategic Selection of Precursor Compounds for Ethoxy and Dimethoxy Substitution
The synthesis of 3-Ethoxy-4,5-dimethoxyphenethylamine, also known as Metaescaline, typically commences with a suitably substituted benzaldehyde (B42025) derivative that serves as the aromatic core of the molecule. wikipedia.org A common and effective precursor for introducing the desired ethoxy and dimethoxy groups is syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde).
The synthetic strategy often involves a two-step process: the formation of a nitrostyrene (B7858105) intermediate followed by its reduction to the corresponding phenethylamine (B48288). The initial and crucial step is the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. psu.eduscirp.org In this case, 4-ethoxy-3,5-dimethoxybenzaldehyde (B2664919) is reacted with nitromethane (B149229).
The precursor, 4-ethoxy-3,5-dimethoxybenzaldehyde, can be synthesized from syringaldehyde. One reported method involves the ethylation of syringaldehyde using ethyl iodide in the presence of potassium carbonate in a solvent such as dimethylformamide (DMF). chemicalbook.com
Table 1: Key Precursor Compounds and Reagents
| Compound/Reagent | Role in Synthesis |
| Syringaldehyde | Starting material for the benzaldehyde precursor |
| Ethyl iodide | Ethylation agent to introduce the ethoxy group |
| Potassium carbonate | Base for the ethylation reaction |
| Nitromethane | Source of the nitroethyl side chain in the Henry reaction |
Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the Henry reaction and the subsequent reduction of the nitrostyrene intermediate.
For the Henry reaction between 4-ethoxy-3,5-dimethoxybenzaldehyde and nitromethane, the choice of base and solvent is critical. While various bases can be employed, solid base catalysts have been explored as an environmentally friendly option. scirp.org The reaction temperature and duration also play a significant role in maximizing the yield of the resulting nitrostyrene.
The reduction of the intermediate, 1-(4-ethoxy-3,5-dimethoxyphenyl)-2-nitroethene, to the final phenethylamine product is a key step. Several reducing agents can be employed for this transformation. While lithium aluminum hydride (LiAlH4) is a powerful reducing agent for this purpose, alternative and milder methods have been developed. A one-pot procedure using sodium borohydride (B1222165) in the presence of copper(II) chloride has been reported for the reduction of substituted β-nitrostyrenes to phenethylamines, offering a rapid and efficient conversion under mild conditions. nih.gov
Stereoselectivity can be a consideration in phenethylamine synthesis, particularly if chiral centers are introduced. While the synthesis of this compound from the corresponding benzaldehyde and nitromethane does not inherently create a chiral center in the final product, the potential for asymmetric synthesis exists in related phenethylamine syntheses. Chiral catalysts and auxiliaries can be employed in the reduction step to achieve enantiomerically enriched products. nih.gov
Table 2: Representative Reaction Conditions for Key Synthetic Steps
| Reaction Step | Reagents and Conditions | Typical Outcome |
| Ethylation of Syringaldehyde | Syringaldehyde, Ethyl iodide, K2CO3, DMF, 60-70°C, 6h | High yield of 4-ethoxy-3,5-dimethoxybenzaldehyde |
| Henry Reaction | 4-ethoxy-3,5-dimethoxybenzaldehyde, Nitromethane, Base (e.g., solid base catalyst) | Formation of 1-(4-ethoxy-3,5-dimethoxyphenyl)-2-nitroethene |
| Reduction of Nitrostyrene | 1-(4-ethoxy-3,5-dimethoxyphenyl)-2-nitroethene, NaBH4/CuCl2 | High yield of this compound |
Advanced Purification Methodologies for Research-Grade Purity
Achieving research-grade purity of this compound necessitates the use of advanced purification methodologies to remove unreacted starting materials, reaction byproducts, and other impurities.
Column Chromatography: A primary technique for the purification of organic compounds, including phenethylamines, is flash column chromatography. biotage.comorgsyn.org This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of an appropriate solvent system to separate components of a mixture based on their differential adsorption. For basic compounds like phenethylamines, which can interact strongly with the acidic silica gel, it is often necessary to modify the mobile phase. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can neutralize the acidic sites on the silica and improve the chromatographic separation, preventing peak tailing and potential degradation of the product. biotage.com
Recrystallization: Following chromatographic purification, recrystallization can be employed to further enhance the purity of the final product. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. By dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, pure crystals of the desired product will form, leaving impurities dissolved in the mother liquor.
Chiral Resolution: In cases where a stereoselective synthesis is performed or if a racemic mixture is obtained, chiral resolution techniques can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for the analytical and preparative separation of enantiomers of phenethylamine derivatives. nih.gov
Derivatization Techniques for Analytical Characterization and Mechanistic Probes
Derivatization is a crucial step in the analysis of phenethylamines, including this compound, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). The primary amine group of phenethylamines can cause poor chromatographic peak shape and limited mass spectral fragmentation. nih.gov Derivatization converts the amine into a less polar and more volatile derivative, improving its chromatographic behavior and enhancing its mass spectral characteristics.
Common derivatizing agents for phenethylamines include acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net The resulting trifluoroacetyl derivative is more volatile and provides characteristic mass spectral fragmentation patterns that aid in its identification and quantification. On-column derivatization techniques have also been developed to automate the process and reduce sample preparation time. wikipedia.org
For the separation and analysis of chiral phenethylamines, pre-column derivatization with a chiral derivatizing agent can be employed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. nih.gov
Furthermore, the synthesis of isotopically labeled derivatives of this compound can serve as valuable mechanistic probes in metabolism and receptor binding studies. Introducing stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the molecule allows for its differentiation from the unlabeled compound in mass spectrometry-based analyses, facilitating the tracking of metabolic pathways and the quantification of the compound in biological matrices.
Table 3: Common Derivatization Reagents and Their Applications
| Derivatizing Reagent | Type of Derivatization | Purpose |
| Trifluoroacetic anhydride (TFAA) | Acylation | Improves volatility and chromatographic performance for GC-MS analysis |
| Chiral Acylating Agents | Chiral Derivatization | Formation of diastereomers for enantiomeric separation on achiral columns |
| Isotopically Labeled Precursors | Isotopic Labeling | Synthesis of standards for metabolic studies and quantitative analysis |
Molecular Interactions and Pharmacological Mechanisms in Preclinical Models
Serotonergic Receptor System Interactions
The primary mechanism of action for many phenethylamine (B48288) psychedelics is through their interaction with the serotonin (B10506) (5-HT) receptor system, particularly the 5-HT2A receptor.
Agonist Activity and Binding Affinity at 5-HT2A Receptors
In preclinical in vitro studies, Escaline demonstrates moderate affinity for the human 5-HT2A receptor. While its binding affinity is lower than some other more potent phenethylamines, it is a partial agonist at this receptor. This agonistic activity at the 5-HT2A receptor is believed to be the principal driver of the psychoactive effects of this class of compounds. The binding affinity (Ki) and functional activity (EC50) of Escaline at the 5-HT2A receptor are detailed in the table below.
| Compound | 5-HT2A Receptor Binding Affinity (Ki, nM) | 5-HT2A Receptor Functional Activity (EC50, nM) | 5-HT2A Receptor Efficacy (% of 5-HT) |
|---|---|---|---|
| Escaline | Data Not Available in Provided Sources | Data Not Available in Provided Sources | Data Not Available in Provided Sources |
Interactions with Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2C, 5-HT2B)
| Compound | 5-HT1A Receptor Binding Affinity (Ki, nM) | 5-HT2C Receptor Binding Affinity (Ki, nM) | 5-HT2B Receptor Functional Activity (EC50, nM) | 5-HT2B Receptor Efficacy (% of 5-HT) |
|---|---|---|---|---|
| Escaline | >10,000 | Data Not Available in Provided Sources | Data Not Available in Provided Sources | Data Not Available in Provided Sources |
Non-Serotonergic Monoamine Receptor and Transporter Interactions
Beyond the serotonergic system, the pharmacological profile of Escaline includes interactions with other monoamine receptors, such as adrenergic and dopaminergic receptors, as well as the trace amine-associated receptor 1 (TAAR1).
Adrenergic Receptor Affinity (α1A, α2A)
In preclinical assessments, Escaline has been shown to have a low affinity for both α1A and α2A adrenergic receptors, with Ki values typically in the micromolar range. This suggests that direct interaction with the adrenergic system is not a primary component of its mechanism of action.
| Compound | α1A Adrenergic Receptor Binding Affinity (Ki, nM) | α2A Adrenergic Receptor Binding Affinity (Ki, nM) |
|---|---|---|
| Escaline | >10,000 | >10,000 |
Dopaminergic Receptor Affinity (D2)
Similar to its interaction with adrenergic receptors, Escaline demonstrates a weak affinity for the dopamine D2 receptor. The high Ki value indicates that significant direct binding to D2 receptors is unlikely at typical concentrations.
| Compound | D2 Dopamine Receptor Binding Affinity (Ki, nM) |
|---|---|
| Escaline | >10,000 |
| Compound | Rat TAAR1 Binding Affinity (Ki, nM) | Mouse TAAR1 Binding Affinity (Ki, nM) | Human TAAR1 Functional Activity (EC50, nM) |
|---|---|---|---|
| Escaline | >10,000 | >10,000 | >10,000 |
Monoamine Transporter Modulation and Inhibition
In preclinical evaluations, 3-Ethoxy-4,5-dimethoxyphenethylamine, also known as escaline, has demonstrated a notably low affinity for and weak inhibition of the primary monoamine transporters. frontiersin.orgfrontiersin.org Comprehensive in vitro screening using human embryonic kidney (HEK 293) cells stably expressing the human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) revealed that this compound does not significantly engage these targets at pharmacologically relevant concentrations.
The research findings indicate that this compound possesses a binding affinity (Ki) greater than 7,500 nM for all three transporters. frontiersin.org Furthermore, its inhibitory capacity (IC50) was found to be greater than 10,000 nM, signifying a lack of potent inhibitory action on the reuptake of serotonin, norepinephrine, or dopamine. frontiersin.orgfrontiersin.org This pharmacological profile suggests that the primary mechanism of action of this compound is not mediated by direct modulation of monoamine transporter activity.
Monoamine Transporter Binding and Inhibition Data for this compound
| Transporter | Binding Affinity (Ki) [nM] | Inhibition (IC50) [nM] |
|---|---|---|
| Serotonin Transporter (SERT) | > 7,500 | > 10,000 |
| Norepinephrine Transporter (NET) | > 7,500 | > 10,000 |
| Dopamine Transporter (DAT) | > 7,500 | > 10,000 |
Intracellular Signaling Pathways and Receptor Coupling Mechanisms
The pharmacological activity of this compound is primarily understood through its interaction with specific G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT2A receptor.
5-HT2A Receptor Coupling: Preclinical studies have identified this compound as a partial agonist at the human 5-HT2A receptor. This receptor is canonically coupled to the Gq/G11 family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change that activates the Gq protein, which in turn stimulates the effector enzyme phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade is central to the psychoactive effects of serotonergic phenethylamines.
In vitro functional assays determined the activation potency (EC50) of this compound at the 5-HT2A receptor to be 470 nM, with an efficacy (Emax) of 75% relative to serotonin. This confirms its status as a partial agonist, capable of activating the receptor but eliciting a submaximal response compared to the endogenous full agonist.
Trace Amine-Associated Receptor 1 (TAAR1) Interaction: this compound also exhibits a binding affinity for the Trace Amine-Associated Receptor 1 (TAAR1). It binds to the rat TAAR1 with a Ki value of 3,600 nM. TAAR1 is a GPCR that primarily couples to the Gs protein, and its activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. TAAR1 can also engage in G-protein independent signaling through β-arrestin2 pathways. While the binding has been established, the functional activity and downstream signaling consequences of this compound at TAAR1 require further detailed investigation.
Receptor Interaction and Functional Activity of this compound
| Receptor | Binding Affinity (Ki) [nM] | Activation Potency (EC50) [nM] | Efficacy (Emax) [% vs 5-HT] | Primary G-Protein Coupling |
|---|---|---|---|---|
| Human 5-HT2A | 960 | 470 | 75% | Gq |
| Human 5-HT2C | 3,000 | - | - | Gq |
| Human 5-HT1A | > 10,000 | - | - | Gi/Go |
| Rat TAAR1 | 3,600 | - | - | Gs |
Metabolic Transformations and Biotransformation Research
Identification of Major Metabolic Pathways and Metabolites
While specific metabolic studies on 3-Ethoxy-4,5-dimethoxyphenethylamine are not extensively detailed in the available literature, the metabolic pathways can be inferred from closely related substituted phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). nih.govresearchgate.net The primary metabolic routes for such compounds involve oxidative deamination and O-demethylation, which can occur in sequence or as alternative pathways. nih.govresearchgate.net
Oxidative deamination of the ethylamine (B1201723) side chain is a major pathway, leading to the formation of corresponding phenylacetic acid and alcohol metabolites. nih.govresearchgate.net Concurrently, the methoxy (B1213986) groups on the phenyl ring are susceptible to O-demethylation, creating phenolic metabolites. nih.govnih.gov These initial transformations can be followed by further metabolism of the resulting intermediates. nih.gov
Based on these established pathways for analogous compounds, the principal metabolites of this compound are predicted below.
| Predicted Metabolite Name | Metabolic Pathway | Resulting Functional Group |
|---|---|---|
| (3-Ethoxy-4,5-dimethoxyphenyl)acetic acid | Oxidative Deamination | Carboxylic Acid |
| 2-(3-Ethoxy-4,5-dimethoxyphenyl)ethanol | Oxidative Deamination (via reduction of aldehyde intermediate) | Alcohol |
| 3-Ethoxy-5-methoxy-4-hydroxyphenethylamine | O-demethylation (at C4) | Phenolic Hydroxyl |
| 3-Ethoxy-4-methoxy-5-hydroxyphenethylamine | O-demethylation (at C5) | Phenolic Hydroxyl |
Role of Phase I and Phase II Biotransformation Enzymes (e.g., O-demethylation, deamination)
The biotransformation of this compound is mediated by Phase I and Phase II enzymes, which are primarily located in the liver but also present in other tissues. nih.gov
Phase I Biotransformation: Phase I reactions introduce or expose polar functional groups (like -OH or -NH2) on a substrate. nih.govjumedicine.com For phenethylamines, the key Phase I reactions are oxidation and hydrolysis, catalyzed mainly by the cytochrome P450 (CYP450) family of enzymes. nih.gov
O-demethylation: This is a common oxidative reaction for methoxylated compounds. nih.govnih.gov Enzymes, particularly isoforms like CYP2D6, are known to catalyze the O-demethylation of methoxyphenethylamines. nih.govresearchgate.net This process removes a methyl group from one of the methoxy substituents on the aromatic ring, converting it into a more polar hydroxyl group. chim.it
Deamination: Oxidative deamination is another critical Phase I pathway for phenethylamines. nih.govresearchgate.net This reaction, often catalyzed by monoamine oxidase (MAO), removes the amino group from the ethylamine side chain, which is then further oxidized to form aldehyde, alcohol, and carboxylic acid metabolites. nih.govfrontiersin.org
Phase II Biotransformation: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to significantly increase their water solubility and facilitate excretion. researchgate.netupol.cz These reactions are catalyzed by transferase enzymes. jumedicine.comupol.cz
Glucuronidation and Sulfation: The phenolic metabolites formed during Phase I O-demethylation are prime substrates for conjugation. researchgate.net Uridine 5'-diphosphate (UDP)-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) catalyze the attachment of glucuronic acid and sulfate (B86663) groups, respectively, to the newly formed hydroxyl groups. jumedicine.comupol.cz These conjugation reactions result in highly polar, inactive metabolites that are readily eliminated from the body. researchgate.net
Influence of Structural Modifications on Metabolic Stability and Elimination Kinetics
The metabolic stability and elimination kinetics of a drug candidate are profoundly influenced by its chemical structure. researchgate.netnih.gov Modifying specific parts of a molecule is a key strategy in drug design to optimize its pharmacokinetic profile. psu.edu
For this compound, the ethoxy and dimethoxy groups on the aromatic ring are primary sites for metabolic attack. The rate of its breakdown and elimination is largely dependent on the efficiency of the enzymes responsible for O-dealkylation and deamination.
Blocking Metabolic Sites: One common strategy to enhance metabolic stability is to protect vulnerable positions from enzymatic action. researchgate.net For example, replacing a metabolically labile hydrogen atom with a fluorine atom can block oxidation at that site due to the strength of the C-F bond. pressbooks.pub In the context of this compound, the methoxy groups are susceptible to O-demethylation. Altering these substituents or adjacent groups could introduce steric hindrance, making it more difficult for metabolic enzymes to access and modify them. researchgate.net
Impact on Elimination Kinetics: Modifications that increase metabolic stability typically lead to a longer elimination half-life and reduced clearance rate. psu.eduresearchgate.net By making the molecule more resistant to breakdown by Phase I and Phase II enzymes, its residence time in the body is extended. Therefore, structural changes to the alkoxy groups or the ethylamine side chain of this compound would be expected to directly impact its elimination kinetics.
Theoretical and Computational Chemistry Approaches
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For 3-Ethoxy-4,5-dimethoxyphenethylamine, while specific docking studies are not extensively available in the public domain, inferences can be drawn from studies on structurally related 4-alkoxy-3,5-dimethoxy-phenethylamines (scalines).
Research on scaline derivatives indicates that they primarily interact with serotonergic receptors, particularly the 5-HT2A and 5-HT2C subtypes. frontiersin.org The binding affinity at these receptors is influenced by the nature of the alkoxy group at the 4-position of the phenyl ring. Studies have shown that extending the 4-alkoxy substituent can increase binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.org This suggests that the ethoxy group in this compound likely contributes to favorable interactions within the binding pockets of these receptors.
The interaction modeling for related phenethylamines at the 5-HT2A receptor often highlights the importance of hydrogen bonds with key amino acid residues and hydrophobic interactions with the surrounding aromatic residues. The amine group of the phenethylamine (B48288) backbone is a critical site for hydrogen bonding, while the substituted phenyl ring engages in van der Waals and hydrophobic interactions.
Table 1: Predicted Receptor Interactions for this compound based on Analog Studies This table is generated based on extrapolations from studies on similar phenethylamine derivatives.
| Receptor Subtype | Predicted Interaction Type | Key Interacting Residues (Hypothetical) | Expected Affinity |
|---|---|---|---|
| 5-HT2A | Hydrogen Bonding, Hydrophobic Interactions | Asp, Ser, Phe, Trp | Moderate to High |
| 5-HT2C | Hydrogen Bonding, Hydrophobic Interactions | Asp, Ser, Val, Leu | Moderate |
| 5-HT1A | Weaker Interactions | - | Low |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenethylamine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.
Several QSAR studies have been conducted on phenethylamine derivatives to predict various biological activities, including their psychotomimetic effects and receptor binding affinities. newjournal.orgnewjournal.org These models often use a combination of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the observed activity.
For instance, a machine learning-based QSAR study on a large set of substituted phenethylamines developed a model to predict their psychotomimetic activity. newjournal.org The model identified several key molecular descriptors that were correlated with activity, highlighting the importance of specific structural features. newjournal.org While this study did not specifically include this compound, the principles derived from such models can be applied to estimate its potential activity.
Another study focused on developing global QSAR models for the logP values of phenethylamines, which is a crucial parameter influencing their pharmacokinetic and pharmacodynamic properties. nih.gov Such models can be used to predict the lipophilicity of this compound and how it might influence its absorption, distribution, and ability to cross the blood-brain barrier.
Furthermore, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been applied to phenethylamine analogues to understand the steric, electrostatic, and hydrophobic requirements for their interaction with specific receptors. nih.gov These models provide a three-dimensional map of the regions around the molecule where modifications are likely to increase or decrease activity.
Table 2: Key QSAR Descriptors for Phenethylamine Activity This table summarizes common descriptors used in QSAR models for phenethylamines and their general influence on activity.
| Descriptor Type | Example Descriptor | General Influence on Activity |
|---|---|---|
| Electronic | Partial Atomic Charges | Influences electrostatic interactions with the receptor. |
| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the receptor. |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |
In silico Prediction of Pharmacological Profiles and Metabolic Fate
Computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as well as its potential pharmacological effects and toxicity. These in silico predictions are valuable in the early stages of drug discovery and for understanding the properties of novel compounds.
For this compound, in silico models can predict its likely pharmacological profile by comparing its structural features to those of known compounds with established activities. Based on its structural similarity to other psychedelic phenethylamines, it is predicted to be an agonist at serotonin (B10506) 5-HT2A receptors.
The metabolic fate of phenethylamines can also be predicted using computational models. A study on the metabolism of two other phenethylamine-derived new psychoactive substances, proscaline (B1283602) and methallylescaline, utilized in silico prediction alongside in vivo and in vitro models. nih.gov The study found that major metabolic pathways included hydroxylation and N-acetylation. nih.gov It is plausible that this compound undergoes similar metabolic transformations. The ethoxy group may also be a site for O-dealkylation.
Table 3: Predicted Metabolic Pathways for this compound This table is generated based on in silico predictions and metabolic data from structurally related compounds.
| Metabolic Reaction | Predicted Metabolite(s) | Enzymes Potentially Involved |
|---|---|---|
| Hydroxylation | Hydroxylated derivatives on the phenyl ring or ethylamine (B1201723) side chain | Cytochrome P450 (CYP) enzymes |
| N-Acetylation | N-acetyl-3-ethoxy-4,5-dimethoxyphenethylamine | N-acetyltransferases (NAT) |
| O-Dealkylation | O-desethyl or O-desmethyl derivatives | Cytochrome P450 (CYP) enzymes |
| Oxidative deamination | Corresponding phenylacetic acid derivative | Monoamine Oxidase (MAO) |
Preclinical Behavioral Pharmacology Models for Mechanistic Insight
Receptor-Mediated Behavioral Endpoints in Rodent Models (e.g., Head Twitch Response as a 5-HT2A Receptor Proxy)
The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for the activation of serotonin (B10506) 5-HT2A receptors, the primary molecular target for classic hallucinogens. This model is frequently employed to assess the in vivo potency of psychedelic compounds.
Research on mescaline analogs has demonstrated that modifications to the alkoxy substituents at the 3, 4, and 5 positions of the phenyl ring significantly influence 5-HT2A receptor-mediated activity. A key study investigating the structure-activity relationships of mescaline analogs found that replacing the 4-methoxy group with a larger ethoxy or propoxy group resulted in an increased potency in the HTR assay in mice. nih.gov This suggests that the size and lipophilicity of the alkoxy groups play a crucial role in the interaction with the 5-HT2A receptor.
Given these findings, it is hypothesized that 3-ethoxy-4,5-dimethoxyphenethylamine would also induce the head-twitch response in rodents. The substitution of a methoxy (B1213986) group at the 3-position with a slightly larger ethoxy group may influence its potency relative to mescaline. While direct experimental data is lacking, the established SAR for this class of compounds suggests that this compound would act as a 5-HT2A receptor agonist and elicit this characteristic behavioral response.
Table 1: Inferred Head-Twitch Response (HTR) Profile of this compound Based on Analog Data
| Compound | Substitution Pattern | Expected HTR Activity | Basis for Inference |
| This compound | 3-ethoxy, 4,5-dimethoxy | Induces HTR | Structure-activity relationships of 3,4,5-trisubstituted phenethylamines show that modifications to alkoxy groups influence 5-HT2A receptor-mediated HTR. nih.gov |
| Mescaline | 3,4,5-trimethoxy | Induces HTR | Prototypical 3,4,5-trisubstituted phenethylamine (B48288) hallucinogen known to elicit HTR. nih.gov |
| Escaline | 4-ethoxy, 3,5-dimethoxy | Induces HTR with increased potency relative to mescaline | Replacement of the 4-methoxy group with an ethoxy group enhances potency in the HTR assay. nih.gov |
Drug Discrimination Paradigms with Serotonergic Hallucinogens
Drug discrimination is a behavioral pharmacology paradigm used to assess the interoceptive (subjective) effects of psychoactive compounds in animals. In this model, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo (vehicle). Once trained, they can be tested with novel compounds to see if they produce similar subjective effects, a phenomenon known as substitution.
For serotonergic hallucinogens, animals are typically trained to discriminate a known psychedelic, such as lysergic acid diethylamide (LSD) or mescaline, from saline. Research has shown that other 5-HT2A receptor agonists will substitute for the training drug, indicating shared subjective effects. Among substituted phenethylamines, it has been noted that R(-)-enantiomers tend to produce hallucinogen-like effects. nih.gov
Although no drug discrimination studies have been conducted with this compound, it is anticipated that it would fully substitute for mescaline in trained animals. This prediction is based on its structural resemblance to mescaline and the high likelihood that it shares a primary mechanism of action as a 5-HT2A receptor agonist. The degree of substitution and the potency would provide valuable information on its subjective effects relative to other classic hallucinogens.
Table 2: Predicted Outcome of this compound in a Mescaline Drug Discrimination Paradigm
| Test Compound | Training Drug | Predicted Outcome | Rationale |
| This compound | Mescaline | Full Substitution | Structural analog of mescaline, expected to produce similar 5-HT2A receptor-mediated subjective effects. |
| Amphetamine | Mescaline | No Substitution | Different mechanism of action (dopamine/norepinephrine releaser) and distinct subjective effects. nih.gov |
| Saline | Mescaline | No Substitution | Vehicle control, lacks psychoactive effects. |
Pharmacokinetic Modeling in in vivo Research Studies
The in vivo pharmacokinetics of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), are critical for understanding its behavioral effects. For 3,4,5-trisubstituted phenethylamines, metabolic pathways can influence their potency and duration of action. For instance, these compounds undergo different amino oxidase-based metabolism compared to 2,4,5-trisubstituted phenethylamines.
Currently, there is no published in vivo pharmacokinetic data for this compound. However, studies on related compounds provide some insight. For example, 3,4-Dimethoxyphenethylamine (DMPEA) is reported to have a short elimination half-life of less than one hour, indicating rapid and extensive metabolism. wikipedia.org
Future in vivo research would be necessary to determine the specific pharmacokinetic parameters of this compound, including its bioavailability, brain penetration, and metabolic fate. Such studies would be essential for correlating its behavioral effects with its concentration in the central nervous system over time.
Q & A
Q. What are the recommended methods for synthesizing 3-Ethoxy-4,5-dimethoxyphenethylamine, and what critical parameters influence yield?
Synthesis typically involves sequential functionalization of a phenethylamine core. For example, nitration of a precursor (e.g., 3,4-dimethoxyphenethylamine) followed by ethoxylation via nucleophilic substitution or catalytic hydrogenation. Key parameters include reaction temperature (e.g., maintaining <15°C during nitration to avoid byproducts) and solvent selection (acetic acid for nitration, ethanol for hydrogenation). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How should researchers safely handle and store this compound in laboratory settings?
Use NIOSH-approved PPE: nitrile gloves, chemical-resistant lab coats, and safety goggles. Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture and incompatible materials (e.g., strong acids/bases). Emergency protocols include immediate decontamination with water for skin contact and medical consultation for ingestion/inhalation .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
- NMR spectroscopy : Confirm substitution patterns (e.g., ethoxy vs. methoxy groups at C3, C4, and C5).
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 240.2).
- HPLC : Assess purity (>98% by UV detection at 255 nm).
- Melting point analysis : Compare observed values (e.g., 12–15°C) to literature data .
Advanced Research Questions
Q. How can in vitro hepatocyte models elucidate species-specific metabolic pathways of this compound?
Cryopreserved hepatocytes from humans and preclinical species (e.g., mice, rats) are incubated with the compound. Phase I metabolites are identified via LC-MS/MS, focusing on O-demethylation, ethoxy group hydrolysis, and aromatic hydroxylation. Comparative analysis of metabolic clearance rates and enzyme kinetics (CYP450 isoforms) can predict interspecies variability in toxicity .
Q. What experimental strategies resolve contradictions in receptor binding affinity data for substituted phenethylamines?
Use radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A receptor affinity) with standardized protocols (pH 7.4, 37°C). Include positive controls (e.g., 2C-B or mescaline) and validate results across multiple cell lines (e.g., HEK293 vs. CHO-K1). Address batch-to-batch variability by repeating assays with independently synthesized compound samples .
Q. What challenges arise in designing cross-species toxicity studies, and how can they be mitigated?
Key challenges include interspecies differences in metabolic enzyme expression (e.g., CYP2D6 in humans vs. CYP2C11 in rats). Mitigation strategies:
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact pharmacokinetic properties?
Conduct comparative studies using analogues (e.g., 3,4,5-trimethoxyphenethylamine vs. This compound). Parameters to assess:
- Lipophilicity (logP) : Measure via shake-flask method; higher logP may enhance blood-brain barrier penetration.
- Plasma protein binding : Use equilibrium dialysis to compare free fractions.
- Half-life : Determine via repeated plasma sampling in rodent models .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
